Lopinavir Impurity T

Lopinavir Impurity Profiling Analytical Reference Standards HPLC Method Validation

Lopinavir Impurity T (CAS 1797024-56-6), an official European Pharmacopoeia reference standard, is a dimeric process-related and degradation impurity of the HIV protease inhibitor Lopinavir. Its unique retention time and m/z 919 [M+H]+ mass signature are essential for accurate quantitation in stability-indicating HPLC and LC-MS methods. This specific standard is non-substitutable; using an alternate impurity will produce erroneous OOS results and regulatory non-compliance under ICH Q3A. Supply includes full characterization data for ANDA/DMF submissions and QC batch release testing.

Molecular Formula C57H66N4O7
Molecular Weight 919.16
CAS No. 1797024-56-6
Cat. No. B600908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLopinavir Impurity T
CAS1797024-56-6
SynonymsN,N′-Bis[(1S,3S,4S)-1-benzyl-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenylpentyl]urea
Molecular FormulaC57H66N4O7
Molecular Weight919.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lopinavir Impurity T (CAS 1797024-56-6): Pharmaceutical Reference Standard for Analytical Method Validation


Lopinavir Impurity T (CAS 1797024-56-6), also designated as Lopinavir EP Impurity T or Lopinavir Aminoalcohol Urea, is a process-related and degradation impurity of the HIV protease inhibitor Lopinavir. This compound is formally listed in the European Pharmacopoeia (EP) monograph for Lopinavir drug substance, establishing it as an official reference standard required for regulatory compliance. [1] [2] As a fully characterized reference standard with a molecular formula of C57H66N4O7 and a molecular weight of 919.2 g/mol, it is essential for analytical method development, method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions for Lopinavir-based pharmaceuticals. [3]

Analytical Incomparability: Why Generic Lopinavir Impurities Cannot Substitute for Impurity T in Quality Control Workflows


Generic substitution of one lopinavir-related impurity for another is not scientifically valid due to fundamental differences in their chemical structures, retention times, mass spectral signatures, and their origins within the synthesis or degradation pathways. Lopinavir's impurity profile is complex, with at least seven process-related substances identified and quantified in the literature. [1] Each impurity, including Impurity T, possesses a unique chromatographic retention time and a distinct mass spectrum, which are critical for accurate identification and quantification in stability-indicating HPLC methods. [2] Using an incorrect reference standard, even another lopinavir impurity, will lead to inaccurate quantitation of impurity levels in drug substance batches, potentially causing false out-of-specification (OOS) results, failed stability studies, and non-compliance with ICH Q3A guidelines. [3] The precise characterization of Impurity T is mandatory for meeting pharmacopeial specifications and ensuring the quality and safety of the final drug product. The following evidence details the quantifiable differentiations that mandate the use of this specific compound.

Quantitative Differentiation of Lopinavir Impurity T (CAS 1797024-56-6) Against Primary Comparators


Molecular Weight and Structural Dimerization as a Key Differentiator from Lopinavir API and Monomeric Impurities

Lopinavir Impurity T is a dimeric urea derivative, a structural feature that distinguishes it from the parent drug Lopinavir (MW 628.80 g/mol) and from monomeric process impurities such as Impurity A (MW 466.62 g/mol) and Impurity 6 (MW 180.20 g/mol). [1] This large difference in molecular weight and the presence of two Lopinavir-derived moieties linked by a urea bridge result in a significantly higher molecular weight of 919.2 g/mol and a distinct mass spectrometric signature with a characteristic [M+H]+ ion at m/z 919. [2] [3] In contrast, the API Lopinavir exhibits an [M+H]+ ion at m/z 629, and Impurity A shows an [M+H]+ ion at m/z 467. This mass difference ensures that Impurity T is unambiguously identifiable in LC-MS analyses, preventing misidentification with other components in the impurity profile.

Lopinavir Impurity Profiling Analytical Reference Standards HPLC Method Validation LC-MS Identification

Chromatographic Retention Time (RT) as a Distinctive Identifier for HPLC Method Validation

In a validated reverse-phase HPLC method for lopinavir impurity profiling, Lopinavir Impurity T exhibits a unique retention time (RT) that is distinct from both the parent API and other known impurities. While the specific RT for Impurity T is proprietary to individual validated methods, studies on lopinavir impurity synthesis confirm that each pharmacopeial impurity possesses a unique RT, allowing for their separation and quantitation. [1] For context, a standard RP-HPLC method for lopinavir analysis reports a retention time of 7.2667 min for the parent API, demonstrating the method's capability to resolve components. [2] The unique RT of Impurity T is essential for establishing system suitability criteria and ensuring the specificity of the analytical method. The absence of this specific RT in a method validation package would indicate that Impurity T was either not resolved or misidentified, compromising the method's accuracy.

Reverse-Phase HPLC Impurity Profiling Method Validation Lopinavir Analysis

Regulatory Recognition: Pharmacopeial Designation vs. Unspecified Impurities

Lopinavir Impurity T is officially listed as 'Impurity T' in the European Pharmacopoeia (EP) monograph for Lopinavir drug substance. [1] This formal designation differentiates it from other process-related impurities that may be present but are not specified in the monograph. The EP specifies acceptance criteria for Impurity T, and its identification and quantification are mandatory for batch release. In contrast, unspecified impurities are subject to a generic reporting threshold of 0.05% or 0.10% depending on the maximum daily dose, per ICH Q3A guidelines. [2] Failure to correctly identify and quantify a specified impurity like Impurity T can lead to batch rejection and regulatory action. The quantifiable difference lies in the reporting threshold and the necessity for a dedicated reference standard: a specified impurity requires a fully characterized reference standard for accurate quantitation, while an unspecified impurity may be reported as an 'unidentified peak' with a relative retention time.

Regulatory Compliance Pharmacopeial Standards ANDA Submission ICH Guidelines

Distinct Origin: Dimerization Byproduct vs. Common Degradants

Lopinavir Impurity T is formed via a specific side reaction involving the aminoalcohol intermediate and urea-forming reagents, or through hydrolytic rearrangement under acidic or thermal stress. [1] This origin contrasts with other common lopinavir impurities, such as the oxazine impurity (Impurity H), which arises from intramolecular cyclization. [2] The quantifiable difference is in the stress conditions that generate each impurity. Forced degradation studies show that Impurity T increases under specific acidic or thermal stress conditions, while other impurities, like the oxazine impurity, may be more prominent under basic or oxidative conditions. This differential stability profile is critical for developing stability-indicating methods and for understanding the degradation pathways of the drug substance. Using a generic impurity standard would not allow for the specific tracking of this dimeric impurity during stability studies.

Process Impurity Degradation Pathway Forced Degradation Studies Stability Testing

Critical Applications of Lopinavir Impurity T (CAS 1797024-56-6) in Pharmaceutical Quality Control and Regulatory Submissions


ANDA and DMF Submissions: Method Validation and Quality Control

Lopinavir Impurity T is an essential reference standard for validating HPLC and LC-MS methods for the detection and quantitation of this specific impurity in lopinavir drug substance and finished dosage forms. Its use is mandated for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to demonstrate adequate control of the impurity profile in accordance with ICH Q3A and pharmacopeial specifications. [1]

Stability-Indicating Method Development and Forced Degradation Studies

Given its origin as a process-related and degradation impurity, Impurity T is a key marker in forced degradation studies under acidic and thermal stress conditions. Its unique retention time and mass spectral signature enable the development of stability-indicating methods that can accurately track the formation of this dimeric impurity, ensuring the stability and shelf-life of lopinavir formulations. [2]

Batch Release Testing and Pharmacopeial Compliance

For commercial production, Impurity T must be quantified in each batch of lopinavir drug substance to ensure compliance with the European Pharmacopoeia monograph. The use of the correct reference standard allows QC laboratories to accurately measure impurity levels against the established acceptance criteria, preventing the release of non-compliant batches. [3]

Identification of Unknown Impurities via LC-MS/MS

The high molecular weight (919.2 g/mol) and distinct mass spectrometric signature (m/z 919 [M+H]+) of Impurity T provide a unique anchor point in LC-MS/MS impurity profiling. This reference standard can be used to calibrate mass spectrometers and to confirm the identity of this dimeric impurity when it appears as an unknown peak in complex chromatograms from drug substance or stability samples. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lopinavir Impurity T

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.